molecular formula C13H12ClN3O B1413073 C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride CAS No. 1858256-01-5

C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

Cat. No.: B1413073
CAS No.: 1858256-01-5
M. Wt: 261.7 g/mol
InChI Key: WASLHQTVDUUSAW-UHFFFAOYSA-N
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Description

C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride: is a synthetic organic compound that features a naphthalene ring fused with an oxadiazole ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The naphthalene ring in C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

  • Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon, resulting in the formation of corresponding amines.

  • Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalene and oxadiazole rings provide a rigid framework that can fit into specific binding sites, while the methylamine group can form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    C-(3-Naphthalen-1-yl-[1,3,4]oxadiazol-5-yl)-methylamine hydrochloride: Similar structure but with a different oxadiazole ring, leading to variations in reactivity and stability.

    C-(3-Naphthalen-1-yl-[1,2,5]oxadiazol-5-yl)-methylamine hydrochloride:

Uniqueness

C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is unique due to its specific oxadiazole ring configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-naphthalen-1-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O.ClH/c14-8-12-15-13(16-17-12)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7H,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASLHQTVDUUSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NOC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 2
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 3
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 4
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 6
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

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